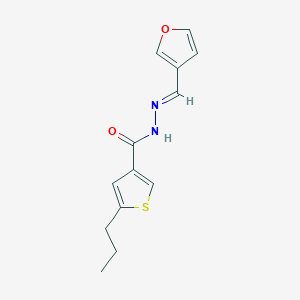
N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazole family and has a molecular formula of C16H15NOS.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects may be due to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine can reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of certain cancer cells and exhibit antimicrobial activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine in lab experiments is its ability to exhibit multiple therapeutic effects. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
1. Investigation of the potential use of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine as an anti-inflammatory agent in human clinical trials.
2. Further studies on the mechanism of action of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine to optimize its therapeutic potential.
3. Investigation of the potential use of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine in the treatment of various cancers.
4. Development of new synthetic routes for the production of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine to improve its yield and purity.
5. Investigation of the potential use of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine as an antimicrobial agent in the treatment of various infections.
In conclusion, N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is a synthetic compound that has shown potential therapeutic applications in scientific research. Its anti-inflammatory, antioxidant, and antitumor properties make it an interesting compound for further investigation. However, more studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine involves the condensation of 2-acetylthiophene and 4-ethoxyaniline in the presence of ammonium acetate and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential as an antimicrobial agent.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-2-18-12-7-5-11(6-8-12)16-15-17-13(10-20-15)14-4-3-9-19-14/h3-10H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEITQPLMCYVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)

![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)


![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)
![2-{4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)
![methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)
